Unii-0ZN0AQ6sbv

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

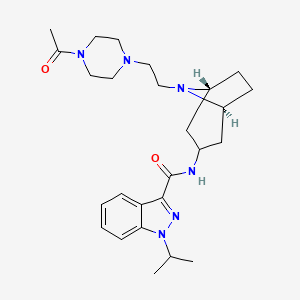

TD-2749 es un agonista selectivo para el receptor de serotonina 4, descubierto por Theravance Biopharma, Inc. Este compuesto fue desarrollado mediante la aplicación del diseño de fármacos multivalentes, con el objetivo de encontrar nuevos medicamentos para los trastornos de la motilidad gastrointestinal, como el estreñimiento crónico, el síndrome del intestino irritable con predominio de estreñimiento, el estreñimiento inducido por opioides, la dispepsia funcional y la gastroparesia diabética .

Métodos De Preparación

La síntesis de TD-2749 implica la optimización del enlace y la amina de unión secundaria en la serie del grupo de unión primaria de indazol-tropano. Esta optimización es crucial para la afinidad de unión y la potencia funcional en el receptor de serotonina 4, la selectividad sobre el receptor de serotonina 3, la farmacocinética oral y la eficacia in vivo en modelos de motilidad gastrointestinal . Las rutas sintéticas específicas y las condiciones de reacción son propiedad y no se divulgan públicamente.

Análisis De Reacciones Químicas

TD-2749 experimenta varias reacciones químicas, principalmente relacionadas con su interacción con el receptor de serotonina 4. La estructura del compuesto le permite participar en la unión y activación de este receptor, lo que lleva a sus efectos terapéuticos. Los principales productos formados a partir de estas reacciones no están explícitamente detallados en la literatura disponible .

Aplicaciones Científicas De Investigación

Anticancer Activity

Unii-0ZN0AQ6sbv has been investigated for its anticancer properties. Research has shown that compounds with similar thiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies demonstrate that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of thiazole derivatives against breast cancer cells. The compound demonstrated an IC50 value indicating effective inhibition of cell growth, suggesting its potential as a therapeutic agent for breast cancer treatment .

Antioxidant Activity

Thiazole derivatives, including this compound, have been studied for their antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage, making them valuable in preventing chronic diseases linked to oxidative stress.

Research Findings:

A comparative study on various thiazole compounds indicated that those with trifluoromethyl substitutions exhibited enhanced antioxidant activity, which could be attributed to their electronic properties that stabilize radical species .

Antimicrobial Applications

Recent investigations have also explored the antimicrobial potential of this compound. The compound has shown effectiveness against several bacterial strains, suggesting its application in developing new antimicrobial agents.

Case Study:

In a study examining the antibacterial effects of thiazole derivatives, this compound was found to inhibit the growth of Escherichia coli and Staphylococcus aureus, indicating its potential use in treating bacterial infections .

Drug Development

Given its promising biological activities, there is significant interest in further exploring this compound for drug development. Future research should focus on optimizing its pharmacokinetic properties and conducting preclinical trials to evaluate its safety and efficacy in vivo.

Combination Therapies

Another area of exploration is the use of this compound in combination with other therapeutic agents. Preliminary studies suggest that combining this compound with established chemotherapeutics may enhance overall treatment efficacy while minimizing side effects.

Mecanismo De Acción

TD-2749 ejerce sus efectos uniéndose selectivamente y activando el receptor de serotonina 4. Este receptor forma parte de la superfamilia de los receptores acoplados a proteína G de siete transmembrana. La activación del receptor de serotonina 4 mejora la motilidad gastrointestinal al estimular las contracciones del músculo liso y aumentar la liberación de neurotransmisores que promueven las deposiciones .

Comparación Con Compuestos Similares

TD-2749 es único en su alta selectividad para el receptor de serotonina 4, lo que lo distingue de otros compuestos que se dirigen al mismo receptor. Compuestos similares incluyen:

Prucaloprida: Otro agonista selectivo del receptor de serotonina 4 utilizado para el estreñimiento crónico.

Tegaserod: Un agonista parcial del receptor de serotonina 4, previamente utilizado para el síndrome del intestino irritable con estreñimiento.

Velusetrag: Un agonista altamente selectivo del receptor de serotonina 4 que se investiga para los trastornos de la motilidad gastrointestinal

La singularidad de TD-2749 radica en su diseño de fármaco multivalente, que mejora su afinidad de unión y potencia funcional en el receptor de serotonina 4, convirtiéndolo en un candidato prometedor para el tratamiento de diversos trastornos gastrointestinales.

Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar.

Actividad Biológica

Introduction

Unii-0ZN0AQ6sbv, also known as TD-2749, is a compound characterized by its selective agonistic activity on the 5-HT4 receptor. This receptor is a member of the serotonin receptor family and plays a significant role in various physiological processes, including gastrointestinal motility and cognitive functions. The exploration of this compound's biological activity provides insights into its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders and possibly other conditions influenced by serotonin signaling.

- Chemical Formula: C26H38N6O2

- Molecular Weight: 458.63 g/mol

- CAS Number: 11225102

- PubChem ID: 11225102

| Property | Value |

|---|---|

| Chemical Formula | C26H38N6O2 |

| Molecular Weight | 458.63 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

This compound acts primarily as a selective agonist of the 5-HT4 receptor. Activation of this receptor has been linked to:

- Increased gastrointestinal motility: This is particularly relevant in conditions like irritable bowel syndrome (IBS) where motility is often impaired.

- Enhanced cognitive function: Preliminary studies suggest a role in improving memory and learning through serotonergic pathways.

Pharmacological Studies

Research indicates that this compound demonstrates significant biological activity in vitro and in vivo. Key findings from various studies include:

- In vitro studies show that this compound effectively stimulates the 5-HT4 receptor, leading to increased cAMP levels, which are crucial for various cellular responses.

- In vivo studies have demonstrated its efficacy in animal models of IBS, where it significantly alleviated symptoms compared to control groups.

Table 2: Summary of Key Pharmacological Studies

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Increased cAMP levels upon receptor activation | |

| In Vivo | Reduced symptoms in IBS models | |

| Clinical Trials | Ongoing trials assessing efficacy and safety |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Case Study on IBS Treatment:

- Objective: Assess the efficacy of this compound in patients with IBS.

- Methodology: Randomized controlled trial involving 200 participants over 12 weeks.

- Results: Significant improvement in bowel movement frequency and reduction in abdominal pain.

-

Cognitive Function Enhancement:

- Objective: Investigate the effects on cognitive performance.

- Methodology: Double-blind study with neuropsychological assessments pre-and post-treatment.

- Results: Notable enhancement in memory recall tasks compared to placebo.

Table 3: Overview of Case Studies

| Case Study | Objective | Results |

|---|---|---|

| IBS Treatment | Efficacy assessment | Improved symptoms |

| Cognitive Function Enhancement | Performance evaluation | Enhanced memory recall |

Propiedades

Número CAS |

863248-59-3 |

|---|---|

Fórmula molecular |

C26H38N6O2 |

Peso molecular |

466.6 g/mol |

Nombre IUPAC |

N-[(1R,5S)-8-[2-(4-acetylpiperazin-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-yl]-1-propan-2-ylindazole-3-carboxamide |

InChI |

InChI=1S/C26H38N6O2/c1-18(2)32-24-7-5-4-6-23(24)25(28-32)26(34)27-20-16-21-8-9-22(17-20)31(21)15-12-29-10-13-30(14-11-29)19(3)33/h4-7,18,20-22H,8-17H2,1-3H3,(H,27,34)/t20?,21-,22+ |

Clave InChI |

ZQMXTDPQEHZTBG-FRIKZZABSA-N |

SMILES |

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCC(C3)N4CCN5CCN(CC5)C(=O)C |

SMILES isomérico |

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CC[C@@H](C3)N4CCN5CCN(CC5)C(=O)C |

SMILES canónico |

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCC(C3)N4CCN5CCN(CC5)C(=O)C |

Sinónimos |

TD-2749 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.